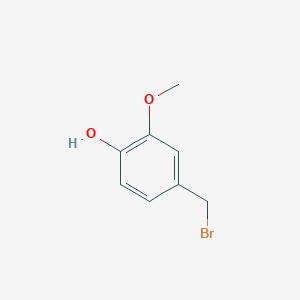
N,N'-Diisopropylformimidamide acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diisopropylformimidamide acetate is a chemical compound used in various scientific and industrial applications. It is known for its unique properties and versatility in chemical reactions. This compound is often utilized in organic synthesis and has significant importance in the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diisopropylformimidamide acetate can be synthesized through several methods. One common approach involves the reaction of diisopropylamine with formic acid, followed by acetylation. The reaction conditions typically include the use of a solvent such as dichloromethane or toluene, and the process is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of N,N’-Diisopropylformimidamide acetate often involves large-scale reactors and automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diisopropylformimidamide acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-Diisopropylformamide, while reduction can produce N,N’-Diisopropylamine.
Scientific Research Applications
N,N’-Diisopropylformimidamide acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: N,N’-Diisopropylformimidamide acetate is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Diisopropylformimidamide acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with other reactants, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N’-Diisopropylformimidamide acetate include:
N,N-Dimethylformamide: A widely used solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Another versatile reagent with similar properties.
N,N-Diisopropylcarbodiimide: Used in peptide synthesis and other organic reactions.
Uniqueness
N,N’-Diisopropylformimidamide acetate is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable intermediates sets it apart from other similar compounds.
Properties
CAS No. |
845528-07-6 |
|---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
acetic acid;N,N'-di(propan-2-yl)methanimidamide |
InChI |
InChI=1S/C7H16N2.C2H4O2/c1-6(2)8-5-9-7(3)4;1-2(3)4/h5-7H,1-4H3,(H,8,9);1H3,(H,3,4) |
InChI Key |
UGVZGRJAVZDHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC=NC(C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Alanyl-N-[(1alpha,5alpha,6alpha)-3-[6-Carboxy-8-(2,4-Difluorophenyl)-3-Fluoro-5,8-Dihydro-5-Oxo-1,8-Naphthyridin-2-Yl]-3-Azabicyclo[3.1.0]Hex-6-Yl]-L-Alaninamide](/img/structure/B12831644.png)

![Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12831664.png)






![Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12831693.png)


![tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12831709.png)

